2-Ethyl-6-fluoroanilinehydrochloride
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Overview
Description
2-Ethyl-6-fluoroanilinehydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the 2-position and a fluorine atom at the 6-position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluoroanilinehydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-ethyl-6-fluoronitrobenzene, is synthesized through the nitration of 2-ethylfluorobenzene. This is followed by the reduction of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrochloride Formation: The resulting 2-ethyl-6-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-fluoroanilinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Ethyl-6-fluoroanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-6-fluoroanilinehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the ethyl group.
6-Fluoroaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the fluorine atom
Uniqueness
2-Ethyl-6-fluoroanilinehydrochloride is unique due to the presence of both the ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H11ClFN |
---|---|
Molecular Weight |
175.63 g/mol |
IUPAC Name |
2-ethyl-6-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5H,2,10H2,1H3;1H |
InChI Key |
YJGWAZPHWCDTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)N.Cl |
Origin of Product |
United States |
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